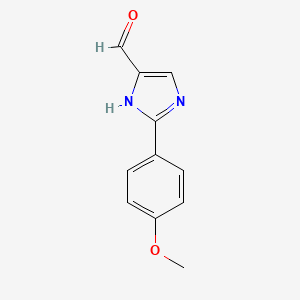
(2-Fluoro-4-methoxyphenyl)trimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Fluoro-4-methoxyphenyl)trimethylsilane is an organosilicon compound with the molecular formula C10H15FOSi It is a derivative of phenyltrimethylsilane, where the phenyl ring is substituted with a fluoro group at the 2-position and a methoxy group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-4-methoxyphenyl)trimethylsilane can be achieved through several methods. One common approach involves the reaction of 2-fluoro-4-methoxyphenylmagnesium bromide with trimethylsilyl chloride. The reaction is typically carried out in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction.
Another method involves the use of a Suzuki-Miyaura coupling reaction, where 2-fluoro-4-methoxyphenylboronic acid is coupled with trimethylsilyl chloride in the presence of a palladium catalyst and a base such as potassium carbonate. This method is advantageous due to its mild reaction conditions and high yield .
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Fluoro-4-methoxyphenyl)trimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The fluoro group can be reduced to a hydrogen atom under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and nucleophiles such as sodium iodide or potassium fluoride.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.
Major Products Formed
Substitution Reactions: Products include various substituted phenyl derivatives.
Oxidation Reactions: Products include aldehydes and carboxylic acids.
Reduction Reactions: Products include the corresponding hydrocarbon derivatives.
Applications De Recherche Scientifique
(2-Fluoro-4-methoxyphenyl)trimethylsilane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: It is used in the synthesis of bioactive molecules and pharmaceuticals.
Medicine: It is investigated for its potential use in drug development and as a precursor for radiolabeled compounds in imaging studies.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (2-Fluoro-4-methoxyphenyl)trimethylsilane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The trimethylsilyl group can act as a protecting group for hydroxyl and amino groups, while the fluoro and methoxy groups can influence the electronic properties of the phenyl ring, affecting its reactivity in different pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-Fluoro-3-methoxyphenyl)trimethylsilane
- (4-Fluoro-2-methoxyphenyl)trimethylsilane
- (2-Fluoro-6-methoxyphenyl)trimethylsilane
Uniqueness
(2-Fluoro-4-methoxyphenyl)trimethylsilane is unique due to the specific positioning of the fluoro and methoxy groups on the phenyl ring, which can significantly influence its reactivity and the types of reactions it can undergo. This makes it a valuable compound in synthetic chemistry for the development of new materials and pharmaceuticals .
Propriétés
Formule moléculaire |
C10H15FOSi |
|---|---|
Poids moléculaire |
198.31 g/mol |
Nom IUPAC |
(2-fluoro-4-methoxyphenyl)-trimethylsilane |
InChI |
InChI=1S/C10H15FOSi/c1-12-8-5-6-10(9(11)7-8)13(2,3)4/h5-7H,1-4H3 |
Clé InChI |
KSOIWGWZYSRFGZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)[Si](C)(C)C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-[2-(tert-Butyl)phenyl]guanidine](/img/structure/B13681664.png)

![Ethyl (4-bromo-3-cyano-7-fluorobenzo[b]thiophen-2-yl)carbamate](/img/structure/B13681669.png)


![(R)-1-[(1,4-Dioxan-2-yl)methyl]-1H-pyrazole-4-boronic Acid Pinacol Ester](/img/structure/B13681685.png)


